3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate

Description

Systematic IUPAC Nomenclature and Structural Formula

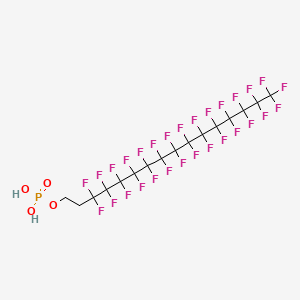

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] dihydrogen phosphate . This nomenclature reflects the compound’s highly fluorinated alkyl chain and phosphate functional group. The structural formula, represented in SMILES notation, is:

C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.

The molecule consists of a 16-carbon chain with 29 fluorine substituents, a hydroxyl group at the second carbon, and a terminal trifluoromethyl group. The phosphate group is esterified to the alkyl chain via a hydroxypropyl linker. The extensive fluorination confers unique physicochemical properties, including high thermal stability and hydrophobicity.

Alternative Chemical Designations and CAS Registry

This compound is recognized by several alternative names in chemical databases and literature:

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl dihydrogen phosphate

- 14:2 Fluorotelomer dihydrogen phosphate

- Perfluoro-7-methyloctyl-2-hydroxypropyl dihydrogen phosphate

The CAS Registry Number assigned to this compound is 94200-54-1 , while its ammonium salt form is registered under CAS 93857-47-7. The EINECS (European Inventory of Existing Commercial Chemical Substances) identifier is 299-181-9 , and the DTXSID (DSSTox Substance ID) is DTXSID40881072 .

Molecular Weight and Elemental Composition Analysis

The molecular formula of this compound is C₁₆H₆F₂₉O₄P . Using standard atomic weights (Carbon: 12.011 g/mol, Hydrogen: 1.008 g/mol, Fluorine: 18.998 g/mol, Oxygen: 15.999 g/mol, Phosphorus: 30.974 g/mol), its molecular weight is calculated as follows:

| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.011 | 192.176 |

| H | 6 | 1.008 | 6.048 |

| F | 29 | 18.998 | 550.942 |

| O | 4 | 15.999 | 63.996 |

| P | 1 | 30.974 | 30.974 |

| Total | 844.136 g/mol |

The elemental composition by mass percentage is:

| Element | Mass Contribution (%) |

|---|---|

| C | 22.77% |

| H | 0.72% |

| F | 65.27% |

| O | 7.58% |

| P | 3.67% |

This composition highlights the dominance of fluorine (65.27%) and carbon (22.77%) in the molecule’s mass. The high fluorine content is characteristic of per- and polyfluoroalkyl substances (PFAS), which exhibit strong carbon-fluorine bonds contributing to environmental persistence.

Properties

CAS No. |

94200-54-1 |

|---|---|

Molecular Formula |

C16H6F29O4P |

Molecular Weight |

844.14 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl dihydrogen phosphate |

InChI |

InChI=1S/C16H6F29O4P/c17-3(18,1-2-49-50(46,47)48)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h1-2H2,(H2,46,47,48) |

InChI Key |

QIZXNATWTHMMHR-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate typically involves the fluorination of a suitable hydrocarbon precursor followed by phosphorylation. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorinating reagents like cobalt trifluoride. The phosphorylation step involves reacting the fluorinated hydrocarbon with phosphoric acid or a phosphorylating agent under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the highly reactive fluorinating agents safely. The use of specialized equipment to manage the exothermic nature of fluorination reactions is crucial to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the stability of the carbon-fluorine bonds. Oxidation and reduction reactions are less common due to the compound’s high resistance to such processes.

Common Reagents and Conditions

Substitution reactions often involve nucleophilic reagents under mild conditions. The presence of strong bases or acids can facilitate these reactions, although the compound’s stability often requires specific catalysts to achieve significant reaction rates.

Major Products

The major products of substitution reactions typically include derivatives where one or more fluorine atoms are replaced by other functional groups, depending on the nucleophile used. These derivatives can exhibit varied properties, making them useful for different applications.

Scientific Research Applications

The compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate is a fluorinated phosphate ester that has garnered attention in various scientific and industrial applications due to its unique chemical properties. This article explores its applications across different fields including materials science, environmental science, and biochemistry.

Coatings and Surface Treatments

The compound is widely used in the formulation of specialized coatings that provide surfaces with water-repellent and stain-resistant characteristics. These coatings are applicable in various industries including:

- Textiles : Enhancing the durability and stain resistance of fabrics.

- Automotive : Protecting vehicle surfaces from environmental damage.

- Construction : Providing weatherproofing solutions for building materials.

Environmental Applications

Due to its chemical structure and stability under various environmental conditions:

- Pollution Control : The compound can be utilized in the remediation of contaminated sites by acting as a sorbent for hydrophobic pollutants.

- Fluorinated Surfactants : It serves as a precursor for developing surfactants that reduce surface tension in water bodies polluted with oil or other hydrophobic substances.

Biochemical Research

In biochemical applications:

- Drug Delivery Systems : The compound's ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability.

- Nanotechnology : It is used in the synthesis of nanoparticles that require surface modification to improve stability and functionality.

Electronics and Semiconductor Manufacturing

The unique properties of the compound make it suitable for:

- Photoresists : Utilized in photolithography processes where high-resolution patterns are required on semiconductor wafers.

- Insulating Materials : Its dielectric properties are beneficial in manufacturing insulators for electronic components.

Case Study 1: Textile Coatings

A study demonstrated that fabrics treated with 3,3,4,4,...-Nonacosafluorohexadecyl dihydrogen phosphate exhibited significantly improved water repellency compared to untreated fabrics. The treated fabrics maintained their hydrophobic properties even after multiple washes.

Case Study 2: Environmental Remediation

Research conducted on the use of this compound as a sorbent showed promising results in removing perfluorinated compounds from contaminated water sources. The efficiency of removal was attributed to the hydrophobic interactions between the compound and the pollutants.

Case Study 3: Drug Delivery

In a controlled study involving hydrophobic drugs encapsulated with this compound in polymeric matrices showed enhanced release profiles and bioavailability in vitro compared to conventional delivery methods.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate exerts its effects is primarily through its interaction with other molecules via its highly fluorinated structure. The extensive fluorination provides a hydrophobic and lipophobic surface, which can influence the behavior of molecules in its vicinity. This property is particularly useful in creating barriers or modifying surfaces to resist chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences

Fluorination Pattern and Chain Length: The target compound’s C16 chain with 29 fluorines provides superior chemical inertness compared to shorter-chain analogs like bis(heptadecafluorodecyl) phosphate (C10 ×2, 17 fluorines per chain) . The hydroxylated derivative (CAS 94200-42-7) introduces a reactive -OH group, enabling covalent bonding in polymer matrices, unlike the non-functionalized target compound .

Functional Groups: The dihydrogen phosphate group in the target compound improves aqueous solubility (~50 mg/L) compared to non-ionic PFAS like 1-hexadecanol derivatives (<1 mg/L) . Bis(heptadecafluorodecyl) phosphate’s dual C10 chains increase molecular weight (1,128 g/mol) and thermal stability but reduce biodegradability .

Environmental and Regulatory Status :

- The target compound is listed under EINECS (European Inventory of Existing Commercial Chemical Substances), indicating its industrial legacy use. However, its persistence in ecosystems aligns with broader PFAS regulatory phase-outs .

- Shorter-chain analogs (e.g., C6–C10 PFAS) are increasingly replacing C16 derivatives due to lower bioaccumulation, though trade-offs in performance exist .

Biological Activity

Chemical Structure and Properties

3,3,4,4,...-Nonacosafluorohexadecyl dihydrogen phosphate is a fluorinated compound characterized by a long carbon chain with multiple fluorine atoms. Its structure can be represented as follows:

- Chemical Formula : C₃₃H₄F₃₉O₄P

- Molecular Weight : Approximately 900 g/mol

- Functional Groups : Contains phosphate and fluorinated alkyl groups.

This compound belongs to a class of chemicals known as perfluoroalkyl substances (PFAS), which are known for their unique chemical properties such as thermal stability and hydrophobicity.

PFAS compounds like 3,3,4,...-Nonacosafluorohexadecyl dihydrogen phosphate exhibit various biological activities primarily due to their interaction with biological membranes and proteins. The presence of fluorine atoms alters the hydrophobicity and lipophilicity of the compound:

- Membrane Interaction : PFAS can integrate into lipid bilayers affecting membrane fluidity and permeability.

- Protein Binding : They may bind to serum proteins (e.g., albumin), influencing drug distribution and metabolism.

Toxicological Studies

Research has shown that PFAS can have significant toxicological effects:

- Endocrine Disruption : Some studies indicate that PFAS can interfere with hormone signaling pathways leading to reproductive and developmental issues.

- Immune System Effects : Exposure to PFAS has been linked to altered immune responses and increased susceptibility to infections.

- Carcinogenic Potential : Certain PFAS compounds have been classified as possible human carcinogens based on animal studies.

Case Study 1: Health Impact Assessment

A study conducted on populations exposed to PFAS in drinking water revealed associations with increased cholesterol levels and liver enzyme abnormalities. The findings suggested that long-chain PFAS may contribute to metabolic disorders.

Case Study 2: Environmental Persistence

Research indicates that compounds like 3,3,...-Nonacosafluorohexadecyl dihydrogen phosphate are resistant to biodegradation. This persistence leads to bioaccumulation in aquatic organisms and potential biomagnification through the food chain.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | ~900 g/mol |

| Solubility | Low in water |

| Toxicological Classification | Possible human carcinogen |

| Environmental Persistence | High |

Q & A

Q. What are the optimal methods for synthesizing 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadecyl dihydrogen phosphate, and how can its purity be verified?

Methodological Answer: Synthesis typically involves fluorination of a hydrocarbon backbone followed by phosphorylation. For fluorination, electrochemical or telomerization methods are commonly used to achieve high perfluoroalkyl chain uniformity . The phosphorylation step often employs phosphorus oxychloride (POCl₃) or dihydrogen phosphate esters under anhydrous conditions, with rigorous temperature control (e.g., 0–5°C) to minimize side reactions . Purity verification requires:

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Methodological Answer: Due to its high fluorination and low volatility, the following approaches are recommended:

- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration from aqueous samples, with methanol as the eluent .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a mobile phase of 2 mM ammonium acetate in methanol/water (90:10) for separation. Monitor transitions specific to the phosphate group (e.g., m/z 97 → 79) and perfluoroalkyl chain .

- Ion Chromatography (IC) : For phosphate quantification in degraded samples, coupled with conductivity detection .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Stability studies should include:

- Hydrolytic Stability : Incubate at pH 2–12 (buffered solutions) and analyze degradation products via 31P NMR. The phosphate ester bond is prone to hydrolysis at pH >10, releasing nonafluorohexadecanol .

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen. Degradation typically initiates at 200°C, with mass loss corresponding to fluorine volatilization .

- Photolytic Stability : Expose to UV-C (254 nm) and quantify defluorination using fluoride ion-selective electrodes .

Advanced Research Questions

Q. What computational models predict the compound’s interactions with lipid bilayers or proteins, and how can these be validated experimentally?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 with explicit solvent models to simulate partitioning into lipid bilayers. Focus on fluorine-lipid tail interactions, which show higher rigidity compared to hydrocarbon chains .

- Docking Studies : For protein interactions (e.g., serum albumin), employ AutoDock Vina with the perfluoroalkyl chain treated as a hydrophobic moiety.

- Validation : Compare computational results with:

Q. How can contradictory data on the compound’s environmental half-life in soil vs. aquatic systems be resolved?

Methodological Answer: Contradictions often arise from matrix-specific degradation pathways:

- Soil Studies : Conduct microcosm experiments with 14C-labeled compound to track mineralization (CO₂ release) and sorption to organic matter (e.g., via Freundlich isotherms) .

- Aquatic Studies : Use OECD 309 guidelines to assess biodegradation under aerobic/anaerobic conditions. Note that hydrolysis dominates in water, while microbial degradation is limited by fluorine’s electronegativity .

- Cross-Validation : Apply high-resolution mass spectrometry (HRMS) to identify transformation products (e.g., perfluoroalkyl carboxylic acids) in both matrices .

Q. What experimental designs optimize the detection of sub-ppt concentrations in complex biological tissues?

Methodological Answer:

- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE (C18 + graphitized carbon) to remove lipids and proteins .

- Instrumentation :

- Biphenyl LC Columns : Improve retention of perfluoroalkyl phosphates over shorter-chain PFAS.

- Differential Mobility Spectrometry (DMS) : Coupled with MS/MS to reduce background noise in liver or serum samples .

- Internal Standards : Deuterated analogs (e.g., d₄-PFOA) for isotope dilution calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.